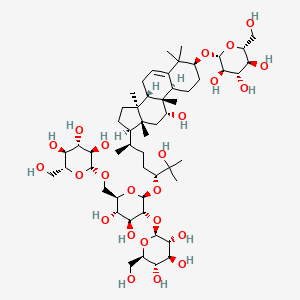

Siamenoside I

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Shikonin has a wide range of scientific research applications:

Chemistry: Used as a natural dye and in the synthesis of bioactive compounds.

Biology: Studied for its role in cell signaling pathways and gene expression.

Medicine: Investigated for its anticancer, anti-inflammatory, and wound-healing properties

Industry: Utilized in cosmetics, food packaging, and textiles for its antimicrobial and antioxidant properties.

Wirkmechanismus

Target of Action

- Siamenoside I : The primary targets of this compound are not clearly defined in the literature .

- Shikonin : Shikonin is a specific inhibitor of pyruvate kinase M2 (PKM2) and can also inhibit TNF-α and NF-κB pathways .

Mode of Action

- This compound : In rats, this compound was found to undergo deglycosylation, hydroxylation, dehydrogenation, deoxygenation, isomerization, and glycosylation reactions .

- Shikonin : Shikonin significantly reduces tumor cell viability, proliferation, migration, invasion, and metastasis in both in vivo and in vitro across all breast cancer subtypes . It stimulates immunogenic cell death, resulting in apoptosis and necroptosis .

Biochemical Pathways

- This compound : The metabolic pathways of this compound involve deglycosylation, hydroxylation, dehydrogenation, deoxygenation, isomerization, and glycosylation reactions .

- Shikonin : Shikonin affects various cell signaling pathways and possesses antifungal, antibacterial, and allelopathic activity .

Pharmacokinetics

- This compound : The distributions of this compound and its metabolites in rat organs were reported, and they were mainly distributed to the intestine, stomach, kidney, and brain .

- Shikonin : Shikonin has an unfavorable oral bioavailability, 64.6% of the binding rate of plasma protein, and enhances some metabolic enzymes, particularly including cytochrome P450 .

Result of Action

- This compound : this compound is the sweetest mogroside that has several kinds of bioactivities .

- Shikonin : Shikonin exhibits potent anti-breast cancer properties and shows significant potential for the advancement of immunotherapeutic approaches against breast cancer, as well as enhancing the efficacy of conventional treatment strategies .

Action Environment

Biochemische Analyse

Biochemical Properties

In rats, Siamenoside I was found to undergo several biochemical reactions, including deglycosylation, hydroxylation, dehydrogenation, deoxygenation, isomerization, and glycosylation . Among these, deoxygenation, pentahydroxylation, and didehydrogenation were novel metabolic reactions of mogrosides .

Cellular Effects

It is known that this compound and its metabolites are mainly distributed to the intestine, stomach, kidney, and brain in rats .

Molecular Mechanism

The molecular mechanism of this compound involves several biochemical reactions. In rats, this compound was found to undergo deglycosylation, hydroxylation, dehydrogenation, deoxygenation, isomerization, and glycosylation . These reactions suggest that this compound interacts with various enzymes and other biomolecules in the body.

Temporal Effects in Laboratory Settings

It is known that this compound and its metabolites are mainly distributed to the intestine, stomach, kidney, and brain in rats .

Dosage Effects in Animal Models

It is known that this compound and its metabolites are mainly distributed to the intestine, stomach, kidney, and brain in rats .

Metabolic Pathways

In rats, this compound was found to undergo several metabolic pathways, including deglycosylation, hydroxylation, dehydrogenation, deoxygenation, isomerization, and glycosylation . These reactions suggest that this compound interacts with various enzymes and other biomolecules in the body.

Transport and Distribution

This compound and its metabolites are mainly distributed to the intestine, stomach, kidney, and brain in rats . This suggests that this compound is transported and distributed within cells and tissues.

Subcellular Localization

It is known that this compound and its metabolites are mainly distributed to the intestine, stomach, kidney, and brain in rats .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Shikonin can be synthesized through various methods, including chemical synthesis and biotechnological approaches. One common method involves the use of naphthoquinone intermediates, which undergo a series of reactions such as Friedel-Crafts acylation, reduction, and oxidation to yield shikonin . The reaction conditions typically involve the use of catalysts like aluminum chloride and solvents such as dichloromethane.

Industrial Production Methods

Industrial production of shikonin often relies on the extraction from plant sources. Techniques such as solvent extraction, ultrasonic extraction, and chromatographic separation are commonly used . Recent advancements have also explored the use of genetically engineered biosynthetic pathways to enhance the yield of shikonin from plant cultures .

Analyse Chemischer Reaktionen

Types of Reactions

Shikonin undergoes various chemical reactions, including:

Oxidation: Shikonin can be oxidized to form shikonin derivatives with different bioactivities.

Reduction: Reduction of shikonin leads to the formation of dihydroshikonin.

Substitution: Shikonin can undergo substitution reactions to form various esterified derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acyl chlorides and anhydrides are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various shikonin derivatives such as acetylshikonin, isobutyrylshikonin, and β-hydroxyisovalerylshikonin .

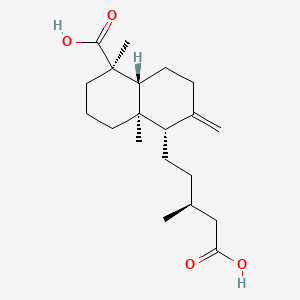

Vergleich Mit ähnlichen Verbindungen

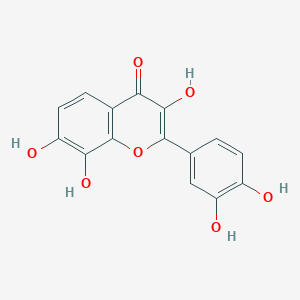

Shikonin is often compared with other naphthoquinone compounds such as:

Alkannin: Similar in structure and bioactivity, but shikonin has a broader spectrum of pharmacological effects.

Plumbagin: Another naphthoquinone with potent anticancer properties, but shikonin is more effective in wound healing.

Shikonin’s uniqueness lies in its diverse pharmacological activities and its potential for use in various fields, making it a compound of significant interest in scientific research and industrial applications.

Eigenschaften

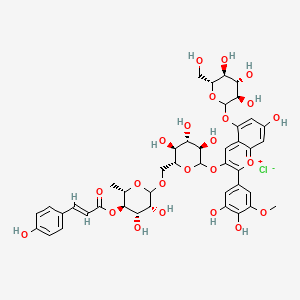

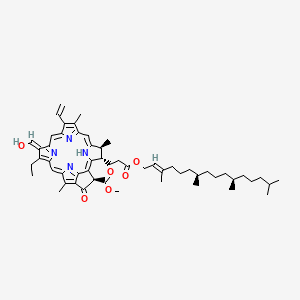

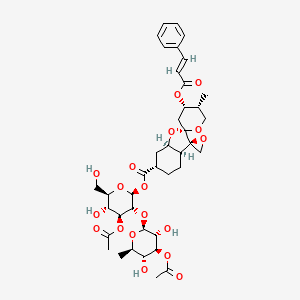

CAS-Nummer |

126105-12-2 |

|---|---|

Molekularformel |

C54H92O24 |

Molekulargewicht |

1125.3 g/mol |

IUPAC-Name |

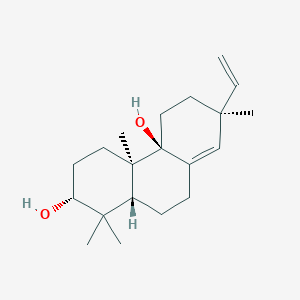

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[(6R)-2-hydroxy-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C54H92O24/c1-22(23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)39(64)35(60)27(19-56)73-47)9-13-33(51(4,5)70)77-49-45(78-48-44(69)40(65)36(61)28(20-57)74-48)41(66)37(62)29(75-49)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30-,31-,32+,33?,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47+,48+,49+,52+,53-,54+/m1/s1 |

InChI-Schlüssel |

XJIPREFALCDWRQ-XZTCQXNCSA-N |

Isomerische SMILES |

C[C@H](CCC(C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)O)C)C |

Kanonische SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)O)O)O)C)O)C)C |

Herkunft des Produkts |

United States |

Q1: What are the main differences in cytotoxicity between Shikonin and its derivative Acetylshikonin?

A1: Research suggests that while both Shikonin (SH) and Acetylshikonin (ASH) exhibit cytotoxic effects, SH demonstrates a significantly stronger cytotoxic profile compared to ASH. Specifically, the EC50 values (a measure of potency) obtained for SH were approximately two times lower than those observed for ASH when tested against the normal cell line V79. [] This difference in cytotoxicity suggests that ASH might offer a safer profile compared to SH for potential therapeutic applications.

Q2: Does Acetylshikonin exhibit any protective effects against genotoxicity induced by common genotoxic agents?

A2: Studies show that ASH demonstrates promising antigenotoxic potential, particularly against genotoxicity induced by the chemotherapeutic agent Cyclophosphamide (CPA). [] This protective effect was not observed with SH. Interestingly, ASH exhibited a contrasting effect when tested against Ethyl Methanesulfonate (EMS), where it increased EMS-induced genotoxicity while SH showed no significant effect. Both SH and ASH were found to reduce the genotoxicity of Ciprofloxacin (CLFX) in specific experimental settings. These findings highlight the complex interplay between ASH and various genotoxic agents, warranting further investigation to understand its full potential and potential risks.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.